molecular formula C6H3F3IN B1344366 3-Iodo-2-(trifluoromethyl)pyridine CAS No. 590371-71-4

3-Iodo-2-(trifluoromethyl)pyridine

Cat. No. B1344366
M. Wt: 272.99 g/mol
InChI Key: AXIRKFLGSOEBGV-UHFFFAOYSA-N
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Description

3-Iodo-2-(trifluoromethyl)pyridine is a chemical compound that is part of the pyridine family, characterized by the presence of a trifluoromethyl group and an iodine atom attached to the pyridine ring. This structure is significant in various chemical reactions and is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Synthesis Analysis

The synthesis of 3-iodo-2-(trifluoromethyl)pyridine and related compounds has been explored through various methods. One approach involves the reaction of pyridine N-oxides with silylaryl triflates in the presence of CsF in acetonitrile, which proceeds through a series of rearrangements to yield substituted 3-(2-hydroxyphenyl)pyridines . Another strategy for synthesizing poly-substituted pyridines, including those with a trifluoromethyl group, is based on C-F bond breaking of anionically activated fluoroalkyl groups, which is a noble metal-free method . Additionally, unsymmetrical diaryl-λ3-iodonium salts have been used for electrophilic triflyl-arylation and triflyl-pyridylation, which can introduce a trifluoromethyl group into the pyridine ring .

Molecular Structure Analysis

The molecular structure of compounds related to 3-iodo-2-(trifluoromethyl)pyridine has been characterized by various techniques. For instance, X-ray crystal structure analysis has been used to determine the T-shaped geometry at the iodine atom of unsymmetrical diaryl-λ3-iodonium salts . The crystal structure of a related compound, bis(5-trifluoromethyl-pyridine-2-ylthio)iodonium triiodide, has also been determined, revealing a linear S–I+–S linker and the formation of dimers through hydrogen bonds .

Chemical Reactions Analysis

3-Iodo-2-(trifluoromethyl)pyridine can undergo various chemical reactions due to the presence of reactive sites. For example, 2-iodopyridines can be converted into 2-(trifluoromethyl)pyridines by displacement of iodide by (trifluoromethyl)copper generated in situ . Halogen shuffling is another reaction where 2-chloro-6-(trifluoromethyl)pyridine can be converted into its 3-iodo derivative, which can then be used for further manipulations in reaction sequences .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-iodo-2-(trifluoromethyl)pyridine are influenced by the trifluoromethyl and iodine substituents. These groups can affect the compound's reactivity, boiling point, solubility, and stability. For instance, the trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the acidity of adjacent hydrogens and influence the compound's reactivity in nucleophilic substitution reactions . The iodine atom can also participate in electrophilic substitution reactions due to its reactivity .

Scientific Research Applications

Halogen Shuffling in Pyridines

3-Iodo-2-(trifluoromethyl)pyridine plays a significant role in halogen shuffling in pyridines. Mongin et al. (1998) demonstrated that 2-chloro-6-(trifluoromethyl)pyridine, when treated with specific reagents, is converted into 3-iodo derivatives. These compounds are essential for further chemical manipulations involving halogen/metal exchange and electrophilic trapping, showcasing the chemical's versatility in synthetic chemistry (Mongin et al., 1998).

Synthesis of Trifluoromethyl-Substituted Pyridines

Cottet and Schlosser (2002) expanded the synthesis of trifluoromethyl-substituted pyridines by demonstrating that 2-iodopyridines could be converted into 2-(trifluoromethyl)pyridines. This process involves the displacement of iodide by (trifluormethyl)copper generated in situ, indicating the potential of 3-iodo-2-(trifluoromethyl)pyridine as a starting material for such transformations (Cottet & Schlosser, 2002).

Interaction with Molecular Iodine

Chernov'yants et al. (2011) investigated the behavior of 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, towards molecular iodine. They found that 5-trifluoromethyl-pyridine-2-thione forms a complex with molecular iodine, leading to the creation of new compounds with potential pharmaceutical applications. This study indicates a broader scope for the use of similar trifluoromethyl pyridines in drug synthesis (Chernov'yants et al., 2011).

Electroluminescence in OLEDs

Su et al. (2021) explored the use of 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine in the synthesis of orange-red iridium (III) complexes for organic light-emitting devices (OLEDs). Their study revealed that these complexes exhibit high efficiency and are suitable for use in OLEDs. This demonstrates the potential application of 3-iodo-2-(trifluoromethyl)pyridine derivatives in the field of advanced electronic materials (Su et al., 2021).

Safety And Hazards

The safety information for 3-Iodo-2-(trifluoromethyl)pyridine includes several hazard statements: H302, H315, H318, H335 . The signal word for this compound is "Danger" .

Future Directions

TFMP derivatives, including 3-Iodo-2-(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-iodo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3IN/c7-6(8,9)5-4(10)2-1-3-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIRKFLGSOEBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649101
Record name 3-Iodo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2-(trifluoromethyl)pyridine

CAS RN

590371-71-4
Record name 3-Iodo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Cottet, M Marull, O Lefebvre… - European Journal of …, 2003 - Wiley Online Library
As part of a case study, rational strategies for the preparation of all ten 2‐, 3‐, or 4‐pyridinecarboxylic acids and all nine 2‐, 3‐, 4‐, or 8‐quinolinecarboxylic acids bearing trifluoromethyl …

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